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Vobasin

Cat. No.: B1232449
M. Wt: 352.4 g/mol
InChI Key: TYPMTMPLTVSOBU-UUILKARUSA-N
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Description

Historical Context of Vobasine (B1212131) Discovery and Initial Characterization

Vobasine was first reported in 1959, following its isolation from Voacanga africana. wikipedia.org Early research also focused on structurally related compounds like dregamine and tabernaemontanine, which are reduced forms of vobasine. wikipedia.orgwikipedia.org The structural relationships between these alkaloids, particularly regarding the configuration of their sidechains, were further clarified in the 1970s. wikipedia.orgwikipedia.org Vobasine's presence has since been identified in numerous other plants within the dogbane family (Apocynaceae), including Tabernaemontana dichotoma, Tabernaemontana elegans, and Tabernaemontana divaricata. wikipedia.org

Initial characterization efforts involved determining its chemical formula, C21H24N2O3, and molar mass, approximately 352.434 g/mol . wikipedia.orgnih.govnih.gov Spectroscopic methods, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD) calculations, have been crucial in elucidating the structure and absolute configuration of vobasine and its derivatives. nih.govulb.ac.beulb.ac.beacs.org

Vobasine as a Prototype Monoterpene Indole (B1671886) Alkaloid (MIA) for Chemical Biology Investigations

Monoterpene indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activities. nih.govsioc-journal.cn Vobasine, with its characteristic vobasan (B1242628) skeleton, serves as a prototype structure within the MIA family. wikipedia.orgnih.govnih.gov Its relatively complex architecture, featuring an indole moiety and a monoterpene-derived portion, makes it a valuable subject for studying the biosynthesis and chemical synthesis of MIAs. wikipedia.orgnih.govsioc-journal.cn

Research into the biosynthesis of vobasine, like other indole alkaloids, begins with the amino acid tryptophan, which is converted to strictosidine (B192452), a key intermediate in MIA biosynthesis. wikipedia.orgwikipedia.orgsioc-journal.cn Further enzymatic steps lead to the formation of vobasine. wikipedia.orgwikipedia.orgsioc-journal.cn Studies have identified specific enzymes, such as perivine (B192073) Nβ-methyltransferase (TePeNMT) from Tabernaemontana elegans, responsible for the N-methylation step that results in vobasine formation. nih.govnih.govbiorxiv.org Investigations into these biosynthetic pathways are essential for understanding the natural production of MIAs and exploring possibilities for synthetic biology approaches to produce these compounds. nih.govsioc-journal.cnbiorxiv.org

Furthermore, vobasine and vobasine-type alkaloids are frequently found as components of dimeric or trimeric bisindole and trisindole alkaloids in Tabernaemontana and Voacanga species. nih.govulb.ac.beulb.ac.beacs.orgresearchgate.netacs.org These more complex structures, often formed by the coupling of vobasine or a related MIA with another alkaloid unit (such as an iboga or aspidosperma type), have also been subjects of chemical biology investigations due to their heightened biological activities. nih.govulb.ac.beacs.orgresearchgate.netacs.org The study of these bisindole and trisindole alkaloids, which utilize vobasine as a building block, provides insights into the chemical diversity and complexity achievable within the MIA class. ulb.ac.beulb.ac.beacs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B1232449 Vobasin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (15Z)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3/b12-4+

InChI Key

TYPMTMPLTVSOBU-UUILKARUSA-N

Isomeric SMILES

C/C=C/1\CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

Synonyms

vobasine
vobasine hydrochloride
vobasine monohydrochloride

Origin of Product

United States

Natural Occurrence and Botanical Research into Vobasine Production

Botanical Distribution within the Apocynaceae Family

Vobasine (B1212131) is found exclusively within the plant family Apocynaceae, commonly known as the dogbane family. This family is a significant source of complex alkaloids, many of which possess notable biological activities. The Nβ-methylation of the precursor perivine (B192073) leads to the formation of vobasine, a reaction frequently observed within the Tabernaemontana genus and other plants in this family. nih.gov

The occurrence of vobasine has been documented in several genera of the Apocynaceae family, with prominent examples being Tabernaemontana and Voacanga. nih.govwikipedia.orgacs.org The alkaloid was first isolated from Voacanga africana in 1959. wikipedia.org Since then, it has been identified in various other species, confirming its distribution within this family.

Specific species in which vobasine has been identified include:

Voacanga africana : The initial source of vobasine isolation, particularly from its stem and root barks. wikipedia.orgacs.org

Tabernaemontana elegans : Vobasine is one of the two most abundant monoterpenoid indole (B1671886) alkaloids found in the leaves of this species. nih.gov

Tabernaemontana corymbosa : Vobasine has been isolated from the leaf extract of this plant, alongside other vobasine/sarpagine (B1680780) type alkaloids. nih.gov

Tabernaemontana dichotoma : This species is also recognized as a natural source of vobasine. wikipedia.org

Tabernaemontana divaricata : Another species within the genus known to produce vobasine. wikipedia.org

Table 1: Botanical Sources of Vobasine in the Apocynaceae Family

Genus Species Common Name Reference(s)
Voacanga V. africana Voacanga Tree wikipedia.orgacs.org
Tabernaemontana T. elegans Toad Tree nih.gov
Tabernaemontana T. corymbosa - nih.gov
Tabernaemontana T. dichotoma - wikipedia.org
Tabernaemontana T. divaricata Pinwheel Flower wikipedia.org

Metabolome profiling studies have revealed that the accumulation of vobasine is not uniform throughout the plant; its concentration varies significantly between different organs. This organ-specific distribution points to localized biosynthesis and storage mechanisms. nih.govfrontiersin.orgresearchgate.net

In Tabernaemontana elegans, a detailed analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated distinct alkaloid profiles in various tissues. nih.gov

Leaf and Flower : Vobasine is a major alkaloid component in both the leaves and flowers, indicating these organs are significant sites of accumulation. nih.gov

Young Root : The young roots exhibit a more diverse range of monoterpenoid indole alkaloids, which includes vobasine. nih.gov

Latex : In contrast, the leaf latex contains only minimal quantities of vobasine and other related alkaloids. nih.gov

The root bark of Voacanga africana is another well-known source for the extraction of various alkaloids, including vobasine and the related compound voacangine. acs.orgwikipedia.org Similarly, the isolation of vobasine from the leaf extract of Tabernaemontana corymbosa underscores the importance of leaves as a primary site for its accumulation. nih.gov

**Table 2: Organ-Specific Accumulation of Vobasine in *Tabernaemontana elegans***

Plant Organ Vobasine Accumulation Level Other Observations Reference(s)
Leaf High (one of two most abundant alkaloids) - nih.gov
Flower High Similar profile to leaves nih.gov
Young Root Present Greater diversity of alkaloids compared to leaves/flowers nih.gov
Latex Minimal Very low alkaloid content nih.gov

Chromatographic and Spectroscopic Methodologies for Vobasine Isolation and Identification from Plant Extracts

The isolation and structural elucidation of vobasine from complex plant matrices rely on a combination of advanced separation and analytical techniques. These methodologies are crucial for obtaining pure compounds and unequivocally determining their chemical structures. taylorfrancis.com

Liquid chromatography is a cornerstone technique for the separation and analysis of plant alkaloids like vobasine. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is frequently employed for both qualitative and quantitative analysis of alkaloids from plant extracts. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This powerful hyphenated technique is used for metabolome profiling and identifying alkaloids in different plant tissues. In studies of Tabernaemontana elegans, LC-MS/MS was instrumental in determining the distribution of vobasine and other related compounds across leaves, roots, flowers, and latex. nih.gov

Column Chromatography : Traditional column chromatography, often using adsorbents like silica (B1680970) gel or Sephadex, is a fundamental step in the purification process. For instance, repeated column chromatography was used in the isolation of alkaloids from Voacanga africana. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of natural products. hyphadiscovery.comnih.gov Once vobasine is isolated in a pure form, NMR analysis provides detailed information about its carbon-hydrogen framework.

1D NMR : Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide primary information on the types and chemical environments of hydrogen and carbon atoms in the molecule.

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond connectivities. hyphadiscovery.com These experiments are crucial for assembling the molecular structure of complex alkaloids. The structures of vobasine and related alkaloids isolated from Tabernaemontana corymbosa were determined through the analysis of such spectroscopic data. nih.gov

Mass spectrometry (MS) provides vital information regarding the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the precise elemental formula. nih.gov

In the characterization of alkaloids from Voacanga africana, HRMS was used to determine the accurate mass of a bisindole alkaloid, which aided in its identification. mdpi.com The structural analysis of alkaloids from Tabernaemontana corymbosa also relied on MS data in conjunction with NMR spectroscopy to confirm their proposed structures. nih.gov Fragmentation patterns observed in the mass spectrum provide additional clues about the molecule's structure, further corroborating the data obtained from NMR.

Biosynthetic Pathways and Enzymology of Vobasine

Precursor Compounds and General Indole (B1671886) Alkaloid Biosynthesis

The journey to vobasine (B1212131) begins with foundational molecules and a shared pathway common to thousands of structurally diverse alkaloids. This initial phase sets the stage for the unique chemical transformations that follow.

Tryptophan and Strictosidine (B192452) as Key Intermediates

The biosynthesis of virtually all monoterpene indole alkaloids, including vobasine, originates from the amino acid tryptophan. researchgate.net The pathway is initiated when tryptophan undergoes decarboxylation to form tryptamine (B22526). researchgate.netnih.gov This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC). nih.govnih.gov

In a pivotal condensation reaction, tryptamine is joined with the monoterpene iridoid secologanin. researchgate.netfrontiersin.org This crucial step, a biological Pictet-Spengler reaction, is mediated by the enzyme strictosidine synthase (STR). wikipedia.orgwikipedia.org The product of this reaction is strictosidine, the universal precursor for the entire family of monoterpene indole alkaloids. researchgate.netfrontiersin.orgwikipedia.org The formation of strictosidine is the first committed step in the biosynthesis of these compounds, from which a vast array of complex structures, including vobasine, is generated through subsequent enzymatic modifications. frontiersin.orgwikipedia.org The central role of these early pathway components is highlighted by studies where the overexpression of TDC and STR genes leads to an enhanced flux through the MIA pathway. nih.gov

Characterization of Enzymatic Steps in Vobasine Formation

From the central intermediate of strictosidine, the pathway branches and undergoes a series of complex reactions. The terminal step in vobasine formation involves a highly specific enzymatic methylation.

Identification and Functional Characterization of Perivine (B192073) Nβ-Methyltransferase (PeNMT)

The final reaction in the formation of vobasine is the Nβ-methylation of its immediate precursor, perivine. This conversion is catalyzed by the enzyme perivine Nβ-methyltransferase (PeNMT). Researchers have successfully identified and functionally characterized this enzyme in two different plant species: Tabernaemontana elegans (TePeNMT) and Catharanthus roseus (CrPeNMT).

The identification of TePeNMT was achieved by analyzing the transcriptomes of various T. elegans tissues. Scientists searched for methyltransferase genes that were highly expressed in the leaves, which is where vobasine accumulates to high levels. Subsequent in vivo and in vitro biochemical assays confirmed that the identified enzyme, TePeNMT, specifically catalyzes the methylation of perivine to produce vobasine. A similar enzyme, CrPeNMT, was characterized in C. roseus.

Evolutionary Origins and Diversification of γ-Tocopherol C-Methyltransferase (γTMT)-like Enzymes in Vobasine Biosynthesis

A remarkable finding in the study of MIA biosynthesis is that all known MIA N-methyltransferases (NMTs), including PeNMT, appear to have evolved from ancestral γ-tocopherol C-methyltransferases (γTMTs). researchgate.net This evolutionary phenomenon, known as neofunctionalization, seems to be a unique feature within the Apocynaceae plant family. These enzymes are part of a broader γ-tocopherol-like N-methyltransferase (γ-TLMT) gene family.

Phylogenetic analysis reveals that PeNMTs from T. elegans and C. roseus form a new, distinct clade, setting them apart from both the ancestral γTMTs and other previously characterized MIA NMTs. Interestingly, TePeNMT and CrPeNMT share only about 50% amino acid sequence identity. This low identity, coupled with the fact that other enzymes in the vobasine pathway are highly conserved between the two species (83-94% identity), strongly suggests that the two PeNMTs evolved independently. This is a clear example of parallel evolution, where different species independently evolve a similar functional trait—in this case, the ability to synthesize vobasine.

Enzyme Kinetics and Substrate Specificity of Biosynthetic Enzymes

Enzyme kinetic studies provide insight into the efficiency and function of biosynthetic enzymes. Research on TePeNMT and CrPeNMT has revealed significant differences in their catalytic properties, which is consistent with their independent evolutionary origins.

EnzymeSpeciesKₘ (Perivine, µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (s⁻¹·M⁻¹)
TePeNMT Tabernaemontana elegans12.1 ± 1.20.44 ± 0.013.6 x 10⁴
CrPeNMT Catharanthus roseus2.5 ± 0.30.20 ± 0.018.0 x 10⁴

This table presents the steady-state kinetic parameters for the Nβ-methylation of perivine by PeNMT from two different plant species. Data derived from published research.

The substrate specificity of these enzymes is exceptionally high. When TePeNMT was tested against a panel of 22 other MIAs from various structural families, it showed no detectable activity. This strict substrate requirement ensures that the methylation occurs only on perivine, channeling the metabolic flux specifically toward vobasine production.

Molecular Mechanisms Governing Methylation and Alkaloid Diversification in Plants

The biosynthesis of vobasine is a specific example of broader molecular strategies that plants use to generate chemical diversity. Methylation, catalyzed by methyltransferases, is a key mechanism in this process. frontiersin.orgnih.govresearchgate.net

The addition of a methyl group to an alkaloid scaffold can have profound effects on the molecule's chemical properties. researchgate.net It can alter polarity, membrane permeability, stability, and the molecule's stereoelectronic profile. frontiersin.org These changes, in turn, can significantly modify the biological activity of the compound, providing a rapid evolutionary pathway to new functions. frontiersin.org

The evolution of methyltransferases themselves is a primary driver of alkaloid diversification. researchgate.net As seen with PeNMT, the recruitment and neofunctionalization of enzymes from primary metabolism (like the γTMTs involved in vitamin E synthesis) provide plants with a molecular toolkit to decorate core alkaloid skeletons. researchgate.netnih.gov The parallel evolution of PeNMT in different species underscores the evolutionary advantage of this specific methylation, leading to the independent acquisition of the same biosynthetic capability. This demonstrates how plants can repeatedly evolve complex metabolic pathways to produce functionally important specialized metabolites.

Investigating Parallel Evolution of Biosynthetic Enzymes Across Plant Species

The biosynthesis of monoterpenoid indole alkaloids (MIAs), including vobasine, showcases remarkable instances of convergent and parallel evolution, where similar biochemical traits arise independently in different plant lineages. nih.govoup.comnih.gov Research into the enzymology of vobasine formation has uncovered a compelling case of parallel evolution in the final N-methylation step of its biosynthetic pathway across different species within the Apocynaceae family. nih.govnih.govfrontiersin.org

Detailed comparative studies between Tabernaemontana elegans (toad tree) and Catharanthus roseus (Madagascar periwinkle) have been central to understanding this phenomenon. nih.gov In T. elegans, a plant known to accumulate significant amounts of vobasine, the enzyme responsible for the N-methylation of perivine to form vobasine has been identified as perivine Nβ-methyltransferase (TePeNMT). nih.govfrontiersin.orgbiorxiv.org A functionally equivalent enzyme, CrPeNMT, was previously characterized in C. roseus. nih.govnih.gov

Despite catalyzing the exact same biochemical reaction, these two enzymes exhibit significant divergence, strongly suggesting they evolved independently from a common ancestral enzyme. nih.gov This is a hallmark of parallel evolution. All known MIA N-methyltransferases (NMTs) are believed to have originated from the neofunctionalization of ancestral γ-tocopherol C-methyltransferases (γTMTs), a phenomenon that appears to be unique to the Apocynaceae family. nih.govnih.govfrontiersin.org Phylogenetic analysis shows that TePeNMT and its homologs form a distinct clade, setting them apart from other characterized γTMT-like NMTs, including CrPeNMT. nih.govnih.govresearchgate.net

The evidence for parallel evolution is further solidified by several key findings:

Low Amino Acid Identity : TePeNMT and CrPeNMT share a surprisingly low amino acid sequence identity of only 50%. nih.gov

High Conservation of Other Pathway Enzymes : In stark contrast to the divergence of the final methyltransferase step, other enzymes in the vobasine biosynthetic pathway are highly conserved between T. elegans and C. roseus. As shown in the table below, key enzymes like geissoschizine synthase (GS) and sarpagan bridge enzyme (SBE) show 83-94% identity, highlighting that the evolutionary divergence is specific to the perivine N-methylation step. nih.gov

Different Active Site Conformations : Homology modeling studies have revealed drastic differences in the active site conformation and the substrate docking positions for perivine between TePeNMT and CrPeNMT. nih.govnih.gov This structural divergence underlies the independent evolutionary paths taken to achieve the same catalytic function.

Kinetic Disparities : Enzyme kinetic experiments have revealed significant catalytic differences between the two enzymes, further supporting their independent evolution. nih.gov

This independent recruitment and neofunctionalization of an ancestral γTMT to perform the same specific N-methylation in different plant lineages provides a clear and well-documented example of parallel evolution in shaping the diversity of specialized metabolites like vobasine. nih.gov

Research Findings on Biosynthetic Enzyme Conservation

The following table details the high degree of conservation among other vobasine biosynthetic enzymes when comparing Tabernaemontana elegans to Catharanthus roseus and Rauwolfia serpentina, which contrasts sharply with the low identity of the terminal methyltransferase.

Enzyme AbbreviationEnzyme NameAmino Acid Identity with T. elegans (%)
CrPeNMTPerivine Nβ-methyltransferase (C. roseus)50%
GSGeissoschizine Synthase83-94%
SBESarpagan Bridge Enzyme83-94%
-Other Vobasine Biosynthetic Enzymes (average)83-94%

Data sourced from a comparative analysis of biosynthetic enzymes in T. elegans, C. roseus, and R. serpentina. nih.gov

Chemical Synthesis and Design of Vobasine and Its Analogs

Development of Methodologies for the Total Synthesis of the Vobasine (B1212131) Skeleton

The total synthesis of the vobasine skeleton has been a subject of significant interest, leading to the exploration of various synthetic pathways. These endeavors have not only provided access to this important natural product but have also contributed to the broader field of organic synthesis.

The synthesis of complex alkaloids like vobasine is a testament to the evolution of organic chemistry. Historically, the construction of such polycyclic frameworks, rich in stereocenters, posed significant hurdles. Early synthetic chemists faced challenges in controlling stereochemistry, achieving regioselectivity in reactions, and developing robust methods for the formation of intricate ring systems. The quest to synthesize these molecules has driven the discovery of new reagents and reactions, and has refined the principles of retrosynthetic analysis. The biosynthesis of hasubanan (B79425) and acutumine (B231681) alkaloids, which share structural complexities with vobasine, provides a historical backdrop to the challenges faced in the laboratory synthesis of such intricate natural products nih.govmdpi.com.

The primary challenges in synthesizing the vobasine skeleton include the construction of the rigid polycyclic core, the stereoselective installation of multiple chiral centers, and the formation of the characteristic ethylidene side chain with the correct geometry. The development of a unified strategy to access a diverse family of related alkaloids from common intermediates has been a long-standing goal in the field dntb.gov.ua.

Contemporary approaches to the synthesis of the vobasine skeleton heavily rely on stereoselective and enantioselective methods to control the three-dimensional arrangement of atoms. These modern strategies often employ chiral catalysts or auxiliaries to induce asymmetry, leading to the formation of a single enantiomer of the target molecule.

A notable modern approach is the use of organocatalysis in cascade reactions. For instance, a stereoselective organocatalytic Diels-Alder/iminium cyclization cascade has been employed to construct the tetracyclic core of related alkaloids in a single step from simple achiral precursors libretexts.org. Biocatalysis has also emerged as a powerful tool, with enzymes being used to perform key stereoselective transformations in the synthesis of complex alkaloids nih.gov. The asymmetric Pictet-Spengler reaction has been a cornerstone in the enantioselective synthesis of many indole (B1671886) alkaloids, providing a reliable method for constructing the tetracyclic core with high enantiopurity nih.govresearchgate.net.

The total synthesis of pyrrovobasine, a pseudo-dimer containing a vobasine skeleton, showcases a modern, scalable, and user-friendly approach. This synthesis was achieved without the use of protecting groups in the early stages, highlighting the efficiency of contemporary synthetic design.

A key strategic element in the total synthesis of vobasine is the efficient construction of crucial intermediates, such as the vobasinol skeleton. The development of scalable methods for preparing the vobasinol scaffold is paramount for the practical synthesis of vobasine and its analogs.

One reported strategy involves a direct radical coupling of a ketone precursor with manganese(III) acetate (B1210297) to construct the pentacyclic core of the vobasinol skeleton. This method proved to be efficient for the decagram-scale synthesis of a key pentacyclic intermediate for many vobasine alkaloids. This approach circumvents the need for activation of the ketone moiety or multiple derivatization steps after cyclization, which were limitations of some earlier methods.

The synthesis of the vobasinol skeleton often starts from readily available chiral precursors like D-tryptophan, ensuring the correct absolute stereochemistry in the final product. The strategic use of reactions that proceed under weakly acidic conditions in the later stages of the synthesis can be crucial to avoid epimerization of sensitive stereocenters.

The assembly of the complex, polycyclic core of vobasine relies on advanced ring-closing and coupling reactions. These reactions are critical for forming the intricate network of rings that define the vobasine skeleton.

Radical cyclizations have proven to be powerful tools for the construction of complex polycyclic systems, including those found in terpenoid natural products, which share structural motifs with alkaloids. In the synthesis of a vobasine-related intermediate, a direct radical coupling reaction was successfully employed. Cascade radical cyclizations, in particular, offer an efficient means to construct multiple rings in a single step, demonstrating high atom and step economy.

Palladium-catalyzed cross-coupling and cyclization reactions have also been instrumental in the synthesis of complex alkaloids. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, a palladium-catalyzed intramolecular amidoarylation of an alkene has been used to construct key heterocyclic frameworks.

The strategic application of these advanced reactions enables the efficient and stereocontrolled assembly of the vobasine core, paving the way for the total synthesis of this and related alkaloids.

Synthetic Derivatization of Vobasine and Related Monomers

The synthetic derivatization of vobasine and its related monomers is a crucial area of research aimed at exploring the structure-activity relationships of these alkaloids and developing new compounds with improved biological properties. Chemical modification of the vobasine scaffold can lead to the discovery of novel therapeutic agents.

While extensive research has focused on the incorporation of vobasine into bisindole alkaloids, the derivatization of the vobasine monomer itself has also been explored. Modifications can be targeted at various functional groups within the vobasine molecule, such as the indole nitrogen, the ester group, and the ethylidene side chain.

For example, the N-methylation of perivine (B192073), a biosynthetic precursor to vobasine, is a key biological derivatization that highlights the importance of the N-methyl group for the properties of vobasine. In the laboratory, similar modifications can be achieved through standard alkylation procedures. Esterification and amidation of the carboxylic acid functionality can also be performed to generate a library of vobasine analogs. The ethylidene side chain offers another site for chemical modification, such as reduction or oxidation, to produce derivatives like dregamine and tabernaemontanine.

The development of efficient derivatization strategies is essential for generating a diverse range of vobasine analogs for biological screening.

Synthesis of Bisindole Alkaloids with Vobasine Units

Vobasine frequently serves as a monomeric unit in the structure of more complex bisindole alkaloids. The synthesis of these dimeric natural products represents a significant synthetic challenge due to the difficulty of selectively coupling two complex alkaloid monomers.

The coupling of a vobasine unit with another indole alkaloid, such as one from the sarpagine (B1680780) or iboga family, is a common theme in the biosynthesis and total synthesis of bisindole alkaloids nih.govresearchgate.net. The linkage between the two monomers often occurs at specific positions, for example, from the C-3 position of the vobasine unit to the C-10' position of a sarpagine unit nih.gov.

One synthetic strategy involves a biomimetic approach, where the coupling of the two monomers is inspired by their proposed biosynthetic pathway. This often involves the acid-catalyzed reaction of a vobasinol derivative with another indole alkaloid. The synthesis of the individual monomeric units is a prerequisite for this approach, and enantioselective methods are employed to ensure the correct stereochemistry of each fragment nih.govresearchgate.net.

The total synthesis of bisindole alkaloids like (-)-accedinisine, which contains a vobasine and a sarpagine unit, has been achieved through the coupling of synthetically prepared vobasine and sarpagine fragments nih.gov. The vobasine portion is often synthesized from D-tryptophan to establish the correct chirality.

The following table provides examples of bisindole alkaloids containing a vobasine unit and the type of coupling involved.

Table 1: Examples of Bisindole Alkaloids Containing a Vobasine Unit

Bisindole Alkaloid Monomeric Units Linkage
(-)-Accedinisine Vobasine, Sarpagine C-3 (Vobasine) to C-10' (Sarpagine)
(-)-N'-demethylaccedinisine Vobasine, Sarpagine C-3 (Vobasine) to C-10' (Sarpagine)
Vobatensines Vobasine, Iboga -
Tabernaecorymbosine A Vobasine, Iboga -
Conodirinines Vobasine, Iboga -

The synthesis of these complex dimeric structures continues to be an active area of research, pushing the boundaries of synthetic organic chemistry.

Iboga-Vobasine Type Bisindole Synthetic Strategies

Iboga-vobasine type bisindoles are heterodimeric alkaloids composed of one vobasine unit and one iboga-type unit. These complex structures are intriguing targets for total synthesis, with research focusing on methods to forge the critical bond connecting the two distinct alkaloid frameworks. proquest.com

A prevalent approach involves biomimetic or partial synthesis, where naturally derived or synthetically produced monomeric units are coupled. Acid-catalyzed condensation is a common strategy. For instance, the synthesis of related bisindole alkaloids has been achieved through the condensation of a vobasinol unit with another monomeric partner, such as affinisine, in the presence of aqueous HCl. nih.gov This type of reaction mimics a plausible biosynthetic pathway and provides a direct route to the dimeric structure.

The development of these strategies is driven by the discovery of numerous vobasinyl-ibogan type alkaloids from natural sources, such as various Tabernaemontana species. researchgate.netnih.gov These natural products serve as the ultimate targets for synthetic chemists and provide the impetus for developing novel coupling methodologies. The key challenge lies in controlling the regioselectivity of the coupling between the electron-rich indole nuclei of the vobasine unit and the iboga partner.

Alkaloid Type Example Targets Key Synthetic Strategy Description
Iboga-Vobasine HeterodimerTabercorines A-C, Tabernaecorymbosine A, 19,20-dihydrotabernamine researchgate.netnih.govBiomimetic CondensationAcid-catalyzed coupling of a vobasine derivative (e.g., vobasinol) with an iboga-type monomer. nih.gov
Iboga-Vobasine HeterodimerVoacamine, Conodurine proquest.comnih.govLate-stage Convergent CouplingUniting two fully formed and functionalized monomeric units in the final stages of a synthesis. proquest.com

Vobasine-Vobasine Type Bisindole Synthetic Strategies

In addition to heterodimers, vobasine can also form homodimers, resulting in vobasine-vobasine type bisindole alkaloids. These molecules consist of two vobasine or closely related monomeric units linked together. The synthesis of these compounds requires strategies that can effectively dimerize the vobasine monomer.

An example of this class is vobasonidine, a novel bisindole alkaloid of the vobasine-vobasine type isolated from the Malayan species Tabernaemontana corymbosa. researchgate.net Synthetic approaches to such compounds often rely on oxidative coupling reactions. These methods utilize reagents to activate specific positions on the vobasine monomer, typically on the indole nucleus, to facilitate a carbon-carbon bond-forming reaction with a second monomer unit.

A primary difficulty in these synthetic strategies is achieving selectivity. The vobasine monomer has multiple potential sites for coupling, and controlling the reaction to yield a single desired regioisomer is a significant synthetic hurdle. Researchers must carefully select the monomeric precursor and the reaction conditions to favor the formation of the natural product's specific linkage.

Alkaloid Type Example Target Potential Synthetic Strategy Description
Vobasine-Vobasine HomodimerVobasonidine researchgate.netOxidative DimerizationCoupling of two vobasine monomers through an oxidative process to form the inter-unit C-C bond.

Exploration of Novel Intermonomeric Linkages and Pseudo-Dimer Structures

The structural diversity of vobasine-related compounds extends beyond classical bisindole alkaloids to include pseudo-dimers with unusual connectivity. nih.gov These structures feature unconventional linkages between a vobasine core and another molecular fragment, which may or may not be a traditional indole alkaloid.

A key example is pyrrovobasine, a vobasine-tryptamine-based monoterpene indole alkaloid pseudo-dimer isolated from the stem bark of Voacanga africana. nih.govresearchgate.net This molecule is distinguished by an unprecedented intermonomeric linkage, representing a new paradigm in the structural chemistry of this alkaloid class. nih.gov Pyrrovobasine is also the first pyrraline-containing member of the monoterpene indole alkaloid group. researchgate.net

The discovery and characterization of such novel structures are often facilitated by advanced analytical techniques. In the case of pyrrovobasine, its identification as a minor constituent was achieved through a molecular networking strategy combined with a rational MS2-guided phytochemical investigation. nih.gov Its complex structure was ultimately established using a combination of High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) data, and computational tools. nih.govresearchgate.net The existence of these unique molecules inspires synthetic chemists to explore new types of bond-forming reactions to replicate and expand upon this novel structural diversity.

Structure Type Example Compound Key Structural Feature Discovery Method
Pseudo-dimerPyrrovobasine nih.govresearchgate.netUnprecedented vobasine-tryptamine linkage; contains a pyrraline (B118067) moiety. nih.govMolecular networking and MS2-guided isolation. nih.gov

Molecular and Cellular Pharmacology of Vobasine and Its Derivatives in Preclinical Research Models

Identification and Elucidation of Molecular Targets and Pathways

Preclinical research into the precise molecular targets of vobasine (B1212131) and its derivatives is an emerging field. While comprehensive data on all potential mechanisms is not yet available, preliminary studies and research on related alkaloid structures have begun to shed light on their pharmacological interactions. The following sections outline the current understanding of these interactions, focusing on established and potential molecular targets.

Direct Enzyme Inhibition Studies (e.g., Thioredoxin Reductase)

Direct enzyme inhibition is a key mechanism through which many therapeutic compounds exert their effects. In the context of vobasine and its analogues, research has pointed towards the inhibition of specific enzymes, although studies on thioredoxin reductase are not extensively documented in the available literature. However, research on vobasinyl-iboga bisindole alkaloids isolated from the roots of Tabernaemontana divaricata has demonstrated potent inhibitory activity against acetylcholinesterase (AChE). nih.gov

In one study, two bisindole alkaloids, 19,20-dihydrotabernamine and 19,20-dihydroervahanine A, showed stronger AChE inhibitory activity than galanthamine, a well-established AChE inhibitor. nih.gov The inhibition by 19,20-dihydroervahanine A was determined to be specific, reversible, and competitive. nih.gov This demonstrates that compounds with a vobasinyl moiety can act as potent and specific enzyme inhibitors, suggesting a potential avenue for therapeutic applications, although this is distinct from the anticancer pathways typically associated with thioredoxin reductase inhibition.

Nucleic Acid Interaction Mechanisms (e.g., DNA Minor Groove Binding)

The interaction with nucleic acids represents a significant mechanism for many anticancer agents, disrupting DNA replication and transcription in cancer cells. For numerous alkaloids, this interaction involves binding to the minor groove of DNA. exlibrisgroup.com This binding is non-covalent and can interfere with the processes of replication and gene expression, ultimately leading to cellular apoptosis.

However, specific preclinical studies detailing the direct interaction of vobasine or its immediate derivatives with the DNA minor groove are not extensively present in the current scientific literature. While the broader class of indole (B1671886) alkaloids has been investigated for DNA binding capabilities, direct evidence and detailed mechanistic studies for vobasine are an area requiring further research. The potential for vobasine derivatives to act as DNA-binding agents remains a plausible but, as of now, underexplored hypothesis.

Modulation of Cytoskeletal Components (e.g., Microtubule Stabilization)

The cellular cytoskeleton, particularly microtubules, is a critical target for many successful anticancer drugs. wikipedia.org These agents disrupt the dynamic process of microtubule polymerization and depolymerization, which is essential for mitotic spindle formation and cell division. mdpi.com This disruption leads to an arrest of the cell cycle and subsequent apoptotic cell death. mdpi.com

Despite the importance of this mechanism for many natural product-based anticancer agents, there is a lack of specific research demonstrating that vobasine or its derivatives directly modulate cytoskeletal components through mechanisms like microtubule stabilization. While other cytotoxic alkaloids have been shown to interact with and depolymerize the microtubule network, leading to cell cycle arrest, similar studies focused specifically on vobasine have not been prominently reported in preclinical research. mdpi.com Therefore, the role of cytoskeletal modulation in the pharmacological profile of vobasine remains an area for future investigation.

Cellular Response Mechanisms in In Vitro Assays

In vitro studies using various cancer cell lines have provided significant insights into the cellular responses elicited by vobasine derivatives. These studies have primarily focused on the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle, which are hallmark characteristics of effective anticancer agents.

Induction of Apoptosis in Various Cancer Cell Lines

Vobasinyl-iboga alkaloids, isolated from the African medicinal plant Tabernaemontana elegans, have been identified as potent inducers of apoptosis. nih.govacs.org In a key study, several of these bisindole alkaloids were evaluated for their cytotoxic effects against HCT116 colon carcinoma cells. nih.gov The investigation confirmed that the observed cytotoxicity was linked to the induction of apoptosis, as evidenced by morphological and biochemical markers. nih.govacs.org

The pro-apoptotic activity was confirmed using multiple assays. Hoechst staining revealed characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, in HCT116 cells treated with the compounds. nih.govacs.org Furthermore, a significant increase in the activity of caspases-3 and -7, which are executive enzymes in the apoptotic cascade, was observed in the treated cells. nih.govacs.org These findings collectively indicate that vobasine derivatives trigger the intrinsic apoptotic pathway in colon cancer cells. nih.gov Notably, these compounds did not show significant cytotoxicity against HepG2 liver carcinoma cells, suggesting a degree of selectivity. nih.govacs.org

Cytotoxic Activity of Vobasinyl-Iboga Alkaloids Against HCT116 Cells

CompoundDescriptionIC₅₀ (µM)
Compound 1New vobasinyl-iboga alkaloid8.4
Compound 2New vobasinyl-iboga alkaloid>10
Compound 3New vobasinyl-iboga alkaloid9.1
Compound 5Known vobasinyl-iboga alkaloid8.6

Cell Cycle Arrest in Proliferating Cells

In addition to inducing apoptosis, the inhibition of cancer cell proliferation by vobasine derivatives has been directly linked to their ability to cause cell cycle arrest. nih.gov The cell cycle is a tightly regulated process, and its disruption is a common mechanism for anticancer drugs. mdpi.com

Studies on vobasinyl-iboga alkaloids from T. elegans demonstrated that these compounds effectively halt the progression of the cell cycle in HCT116 colon cancer cells. nih.govacs.org Interestingly, the specific phase of arrest was dependent on the chemical structure of the particular alkaloid derivative. Some of the tested compounds induced an arrest in the G1 phase of the cell cycle, preventing the cells from entering the DNA synthesis (S) phase. nih.govacs.org In contrast, other derivatives caused an accumulation of cells in the G2/M phase, indicating an interference with the final stages of cell division and mitosis. nih.govacs.orgacs.org This ability to arrest cell proliferation at different checkpoints highlights the multifaceted impact of these compounds on cancer cell biology. nih.gov

Effect of Vobasinyl-Iboga Alkaloids on HCT116 Cell Cycle Progression

CompoundPhase of Cell Cycle Arrest
Compound 1G1
Compound 2G1
Compound 3G2/M
Compound 5G2/M

Inhibition of Cell Proliferation and Colony Formation

Vobasine, an indole alkaloid, and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. Research has shown that certain novel vobasine alkaloids exhibit significant anti-proliferative activity. For instance, two new vobasine alkaloids, along with 16-epivobasine and 16-epivobasenal, displayed appreciable cytotoxicity against KB cells, a human oral squamous carcinoma cell line, with a half-maximal inhibitory concentration (IC50) of approximately 5 μg/mL. nih.gov

While direct studies on the effect of vobasine on colony formation are limited, the ability of a compound to inhibit cell proliferation is often indicative of its potential to suppress the clonogenic survival of cancer cells. The clonogenic assay is a crucial in vitro method to determine the long-term proliferative capacity of single cancer cells. For many cytotoxic agents, a reduction in cell viability correlates with a decrease in the number and size of colonies formed, suggesting an impairment of the cancer cells' ability to sustain growth and develop into a tumor. Further research is warranted to specifically evaluate the impact of vobasine and its analogs on the colony-forming ability of various cancer cell lines.

Reversal of Drug Resistance in Cellular Models

The development of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

Currently, there is a lack of specific research demonstrating the direct involvement of vobasine or its derivatives in the reversal of drug resistance. However, the broader class of monoterpene indole alkaloids, to which vobasine belongs, has been investigated for its potential to overcome MDR. For example, dregamine, another monoterpene indole alkaloid, has been chemically modified to create derivatives that act as potent P-gp inhibitors. mdpi.com These derivatives have been shown to increase the intracellular concentration of co-administered chemotherapeutic drugs in P-gp-overexpressing cancer cells, thereby resensitizing them to the treatment. mdpi.com This suggests that the vobasine scaffold could potentially be modified to develop novel MDR reversal agents, though specific studies on vobasine itself are needed to confirm this hypothesis.

Structure-Activity Relationship (SAR) Studies of Vobasine Analogs

The cytotoxic activity of vobasine alkaloids is influenced by their chemical structure. While comprehensive SAR studies specifically for vobasine are not extensively documented, research on related alkaloids provides insights into the structural features that may contribute to their anti-cancer effects. For instance, studies on other classes of alkaloids have demonstrated that modifications to various parts of the molecule can significantly impact cytotoxicity. nih.govfrontiersin.org In the case of some diterpenoid alkaloids, the acylation of hydroxyl groups has been shown to enhance their cytotoxic effects against cancer cells. nih.gov The isolation and characterization of various vobasine-type alkaloids from natural sources provide a basis for future SAR studies to elucidate the specific structural requirements for their cytotoxic activity. nih.gov

The efficacy of alkaloid compounds as anticancer agents is often dependent on the presence and orientation of specific functional groups and their stereochemistry. For instance, in a study of diterpenoid alkaloids, the presence of a hydroxyl group at a particular position was found to be crucial for their cytotoxic effects. nih.gov Furthermore, the type and position of acyl groups in these alkaloids were shown to modulate their potency. nih.gov

While detailed information on the impact of specific functional groups and stereochemistry on the efficacy of vobasine is not yet available, the existence of various naturally occurring vobasine analogs with different substitutions suggests that these features likely play a critical role in their biological activity. Future synthetic and semi-synthetic studies focusing on the modification of the vobasine core will be essential to systematically evaluate the influence of different functional groups and stereochemical configurations on its anti-proliferative and other pharmacological activities.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the structure-activity relationships of bioactive compounds at the molecular level. These in silico techniques can predict the binding affinity and interaction patterns of ligands with their biological targets, providing insights that can guide the design of more potent and selective analogs.

In the context of alkaloids with anticancer properties, molecular docking studies have been employed to investigate their interactions with key cancer-related proteins. For example, a study on the bis-indole alkaloid vobtusine, which shares structural similarities with vobasine, utilized molecular docking to predict its binding to pro-survival and apoptotic proteins, thereby elucidating its potential cytotoxic mechanism. researchgate.net Molecular dynamics simulations can further refine these models by providing information on the stability of the ligand-protein complex over time. nih.govnih.gov

Although specific molecular docking or MD simulation studies focused solely on vobasine are not widely reported, the application of these computational approaches to vobasine and its derivatives could be highly valuable. Such studies could help identify potential molecular targets for vobasine's cytotoxic activity and provide a rational basis for the design of new analogs with improved anticancer properties.

Advanced Research Methodologies and Techniques in Vobasine Studies

Multi-Omics Approaches for Comprehensive Biological System Analysis (e.g., Transcriptomics for Enzyme Discovery)

Multi-omics approaches, which integrate data from different biological layers such as transcriptomics, proteomics, and metabolomics, are increasingly used to gain a holistic view of biological systems genexplain.commdpi.comfrontlinegenomics.com. In the context of vobasine (B1212131), transcriptomics plays a significant role, particularly in the discovery and characterization of enzymes involved in its biosynthesis.

Studies investigating vobasine biosynthesis in plants like Tabernaemontana elegans and Catharanthus roseus have utilized transcriptomic analysis of various tissues (e.g., leaf, root, flower, latex) to identify putative biosynthetic enzymes frontiersin.orgnih.govresearchgate.net. By sequencing total RNA from these tissues, researchers can identify genes that are highly expressed in tissues where vobasine accumulates, suggesting their involvement in its production frontiersin.orgnih.govresearchgate.net. For instance, transcriptomic data from T. elegans leaf and root tissues have been used to identify potential vobasine biosynthetic enzymes by searching for homologs of known monoterpenoid indole (B1671886) alkaloid (MIA) biosynthetic enzymes frontiersin.orgnih.govresearchgate.net. This approach led to the identification of a novel enzyme, T. elegans perivine (B192073) Nβ-methyltransferase (TePeNMT), responsible for the Nβ-methylation of perivine to form vobasine frontiersin.orgnih.govresearchgate.netresearchgate.net.

Integrating transcriptomic data with metabolomic profiles (identifying the presence and abundance of metabolites like vobasine in different tissues) helps correlate gene expression levels with alkaloid accumulation, providing strong evidence for the function of identified enzymes frontiersin.orgnih.govresearchgate.net. This multi-omics strategy allows researchers to move from simply identifying genes to understanding their functional implications within the complex metabolic network leading to vobasine synthesis genexplain.commdpi.com.

Biochemical Assays for Enzyme Kinetic Characterization and Substrate Specificity Determination

Biochemical assays are fundamental for characterizing the activity of enzymes involved in vobasine biosynthesis, determining their kinetic parameters (such as Km and Vmax), and establishing their substrate specificity numberanalytics.comegyankosh.ac.innih.govresearchgate.net. These in vitro experiments provide crucial data on how efficiently an enzyme converts its specific substrate(s) into product(s) and under what conditions it functions optimally numberanalytics.comegyankosh.ac.inresearchgate.netnumberanalytics.com.

For enzymes like TePeNMT, identified through transcriptomics, biochemical assays are essential to confirm their catalytic activity and substrate preference frontiersin.orgnih.govresearchgate.net. In vitro kinetics assays using purified recombinant enzymes and potential substrates (such as perivine and S-adenosyl-L-methionine (SAM) for methyltransferases) allow for the direct measurement of reaction rates under controlled conditions frontiersin.orgnih.gov. By varying substrate concentrations, researchers can determine the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax) numberanalytics.comresearchgate.net.

Comparative biochemical assays can also reveal differences in the catalytic efficiency and substrate specificity of homologous enzymes from different plant species. For example, kinetic studies comparing TePeNMT from T. elegans and CrPeNMT from C. roseus showed significant disparities in their substrate affinity (Km) and enzyme velocity (Vmax), providing insights into the evolutionary divergence of these enzymes frontiersin.orgnih.gov.

These assays often involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify substrates and products, allowing for precise measurement of enzyme activity nih.govresearchgate.net.

In Silico Techniques: Homology Modeling for Enzyme Active Site Prediction and Molecular Docking Simulations

Computational approaches, particularly homology modeling and molecular docking, are valuable in silico techniques used in vobasine research to predict protein structures and analyze molecular interactions biorxiv.orgissaasphil.orgmdpi.comresearchgate.net. These methods complement experimental data by providing theoretical insights into enzyme function and substrate binding.

Homology modeling is used to predict the three-dimensional structure of a protein (like a biosynthetic enzyme) when an experimental structure (e.g., from X-ray crystallography) is not available biorxiv.orgissaasphil.orgmdpi.com. This technique relies on the principle that proteins with similar amino acid sequences have similar structures. By using the known structure of a homologous protein as a template, a model of the target enzyme's structure can be generated biorxiv.orgissaasphil.orgmdpi.com.

Once a 3D model of an enzyme is obtained, molecular docking simulations can be performed to predict how a substrate (like perivine) or inhibitor might bind to the enzyme's active site biorxiv.orgissaasphil.orgmdpi.comresearchgate.net. Docking algorithms explore various binding orientations and conformations of the ligand within the protein's binding pocket and estimate the binding affinity biorxiv.orgissaasphil.orgmdpi.comresearchgate.net. This can help predict key amino acid residues involved in substrate binding and catalysis and provide a structural basis for observed substrate specificity numberanalytics.combiorxiv.org.

In the study of TePeNMT and CrPeNMT, homology modeling revealed differences in their active site conformations, which correlated with the observed differences in their kinetic properties frontiersin.orgnih.govresearchgate.netresearchgate.net. Molecular docking simulations further supported these findings by predicting distinct binding poses for perivine within the active sites of the two enzymes, explaining the variation in their catalytic efficiency frontiersin.orgnih.gov.

X-ray Crystallography for Precise Absolute Configuration and Structure Revision

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules, including complex natural products like vobasine and related alkaloids, and to confirm their absolute configuration acs.orgresearchgate.netcaltech.edunih.gov. This method provides atomic-level detail that is crucial for understanding the relationship between structure and function.

While obtaining crystals of small molecules and proteins can be challenging, successful crystallization and subsequent X-ray diffraction analysis yield electron density maps from which the positions of atoms can be determined caltech.edurcsb.org. This allows for the unambiguous assignment of stereochemistry, including the absolute configuration of chiral centers within the molecule caltech.edu.

X-ray crystallography has been instrumental in the structure elucidation and, in some cases, revision of indole alkaloids isolated from Tabernaemontana species. For example, the structure of the alkaloid tronoharine, isolated alongside vobasine-type alkaloids, was revised based on newly acquired NMR data and confirmed by X-ray diffraction analysis acs.orgresearchgate.netnih.gov. This highlights the technique's importance in correcting or confirming structures initially proposed based on other spectroscopic methods.

Q & A

Q. What experimental protocols are recommended for the initial identification and characterization of Vobasin in plant extracts?

To identify this compound, researchers should employ a combination of chromatography (e.g., HPLC or GC-MS) and spectroscopic methods (NMR, IR). Experimental design must include controls for matrix interference and validate purity using techniques like melting point analysis or crystallography . Quantitative analysis requires calibration curves with reference standards, and reproducibility should be tested across multiple extraction batches.

Q. How can researchers optimize solvent systems for the isolation of this compound while minimizing co-elution of structurally similar compounds?

Methodological approaches include:

  • Screening solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to assess extraction efficiency.
  • Using gradient elution in column chromatography to separate this compound from analogs.
  • Validating purity via tandem mass spectrometry (LC-MS/MS) to confirm molecular ion peaks and fragmentation patterns .

Q. What are the critical parameters for validating this compound’s stability under different storage conditions?

Stability studies should test:

  • Temperature sensitivity (e.g., −20°C, 4°C, room temperature).
  • Light exposure (UV-Vis spectroscopy to detect photodegradation).
  • Humidity effects (Karl Fischer titration for moisture content). Data should be analyzed using ANOVA to identify significant degradation pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across in vitro and in vivo studies?

  • Hypothesis refinement : Re-examine assay conditions (e.g., cell line variability, dosage ranges).
  • Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., solvent carriers, animal models) .
  • Mechanistic studies : Use CRISPR/Cas9 gene editing to isolate this compound’s molecular targets and validate via Western blot or qPCR .

Q. What computational strategies are effective in predicting this compound’s binding affinity to understudied protein targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with homology-modeled proteins.
  • MD simulations : Analyze binding stability over 100-ns trajectories (GROMACS/AMBER).
  • Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) data .

Q. How can researchers design dose-response experiments to distinguish this compound’s primary pharmacological effects from off-target interactions?

  • Concentration gradients : Test 5–10 doses spanning IC₅₀ values (determined via prior MTT assays).
  • Selectivity panels : Compare this compound’s activity against related enzymes/receptors (e.g., kinase profiling).
  • Negative controls : Include inactive analogs or knockout models to isolate target-specific effects .

Data Analysis & Reproducibility

Q. What statistical methods are most robust for analyzing non-linear relationships in this compound’s pharmacokinetic data?

  • Non-linear regression : Fit data to models like Michaelis-Menten or Hill equations.
  • Bayesian hierarchical models : Account for inter-study variability in meta-analyses.
  • Sensitivity analysis : Use Monte Carlo simulations to assess parameter uncertainty .

Q. How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?

  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via factorial design experiments.
  • PAT (Process Analytical Technology) : Implement real-time HPLC monitoring to adjust synthesis conditions.
  • Standardization : Publish detailed protocols in supplementary materials, including raw NMR spectra and chromatograms .

Tables of Key Parameters

Parameter Method Validation Criteria Reference
Purity (>95%)HPLC-DAD/ELSDSingle peak, RSD <2% across replicates
Structural confirmation¹H/¹³C NMR, HR-MSMatch to published spectra
Bioactivity (IC₅₀)Dose-response assaysSigmoidal curve (R² >0.95)
Stability (24 months)Accelerated aging studies<5% degradation at recommended storage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.